molecular formula C13H14O3 B15203862 Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate

Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate

Cat. No.: B15203862
M. Wt: 218.25 g/mol
InChI Key: PLMRUOODKDJFMH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a but-2-enoate backbone, which is further substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with a strong acid such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by the removal of water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction conditions are optimized to ensure high conversion rates and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-4-phenyl-4-oxobut-2-enoate
  • Methyl (2E)-4-(4-methylphenyl)-4-oxobut-2-enoate
  • Methyl (2E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoate

Uniqueness

Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with other molecules. This uniqueness can be exploited in designing specific reactions or developing new materials with desired properties.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl (E)-4-(2,4-dimethylphenyl)-4-oxobut-2-enoate

InChI

InChI=1S/C13H14O3/c1-9-4-5-11(10(2)8-9)12(14)6-7-13(15)16-3/h4-8H,1-3H3/b7-6+

InChI Key

PLMRUOODKDJFMH-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C(=O)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC(=O)OC)C

Origin of Product

United States

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